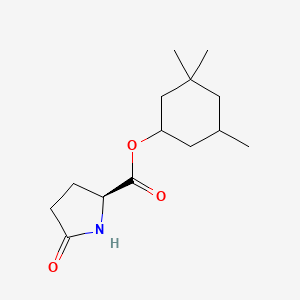

Crilvastatin

Description

structure given in first source

Structure

3D Structure

Properties

IUPAC Name |

(3,3,5-trimethylcyclohexyl) (2S)-5-oxopyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO3/c1-9-6-10(8-14(2,3)7-9)18-13(17)11-4-5-12(16)15-11/h9-11H,4-8H2,1-3H3,(H,15,16)/t9?,10?,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXAAOALUHHXBSO-ILDUYXDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(C1)(C)C)OC(=O)C2CCC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CC(CC(C1)(C)C)OC(=O)[C@@H]2CCC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101009438 | |

| Record name | Crilvastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101009438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120551-59-9 | |

| Record name | Crilvastatin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120551599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Crilvastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101009438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Crilvastatin's Mechanism of Action on Cholesterol Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Mechanism of Action: Non-Competitive Inhibition of HMG-CoA Reductase

The primary mechanism by which crilvastatin lowers cholesterol synthesis is through the non-competitive inhibition of HMG-CoA reductase.[1][2] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical step in the cholesterol biosynthesis cascade.

In competitive inhibition, the inhibitor molecule competes with the substrate for the active site of the enzyme. In contrast, a non-competitive inhibitor, such as crilvastatin, binds to a site on the enzyme distinct from the active site (an allosteric site). This binding event induces a conformational change in the enzyme, which alters the active site's shape and reduces its efficiency in converting the substrate to a product, regardless of the substrate concentration.

This non-competitive mode of action implies that increasing the concentration of the substrate (HMG-CoA) will not overcome the inhibitory effect of crilvastatin. This characteristic distinguishes crilvastatin from the majority of commercially available statins.

Signaling Pathway of Cholesterol Synthesis Inhibition

The following diagram illustrates the cholesterol biosynthesis pathway and the point of intervention for crilvastatin.

Quantitative Data on Crilvastatin's Efficacy

While specific IC50 and Ki values for crilvastatin's inhibition of HMG-CoA reductase are not available in the reviewed literature, preclinical studies in animal models provide quantitative insights into its cholesterol-lowering effects.

In Vivo Efficacy of Crilvastatin in Animal Models

| Animal Model | Treatment Details | Effect on Cholesterol Synthesis/Absorption | Effect on Plasma Lipids | Reference |

| Normocholesterolemic (SW) Rats | 200 mg/kg/day for 4 and 10 weeks | - Hepatic cholesterol synthesis: 3.5-fold decrease- Intestinal cholesterol synthesis: 2.5-fold decrease | No significant effect on plasma cholesterol | [2] |

| Genetically Hypercholesterolemic (RICO) Rats | 200 mg/kg/day for 4 and 10 weeks | - Hepatic cholesterol synthesis: 1.7-fold decrease- Intestinal cholesterol synthesis: 3.3-fold decrease- Dietary cholesterol absorption coefficient: 38% (vs. 78% in untreated) | No significant effect on plasma cholesterol | [2] |

| Hamsters on a cholesterol-rich (0.2%) diet | 200 mg/kg/day for 8 weeks | - Hepatic cholesterogenesis markedly reduced- Intestinal absorption of dietary cholesterol: 44% (vs. 61% in controls) | Plasma cholesterol reduced by 20% (decrease in both LDL and HDL) | [3] |

| Hamsters on a lithogenic diet | 200 mg/kg/day for 8 weeks | Not specified | No change in plasma lipid levels | [3] |

| Isolated Rat Hepatocytes (from normo- and hypercholesterolemic rats) | 50 µM and 300 µM crilvastatin | Increased synthesis and secretion of bile salts from unesterified LDL-cholesterol | Not applicable | [4][5] |

Secondary Mechanisms of Action

Beyond the direct inhibition of HMG-CoA reductase, crilvastatin has been shown to influence other aspects of cholesterol metabolism.

Effects on Other Key Enzymes

In normolipidemic rats, crilvastatin significantly enhanced the activity of:

-

Acyl coenzyme A:cholesterol acyl transferase (ACAT): This enzyme is involved in the esterification of cholesterol for storage or transport.

-

Cholesterol 7 alpha-hydroxylase: The rate-limiting enzyme in the conversion of cholesterol to bile acids.[1]

However, in rats with pre-existing high cholesterolemia, crilvastatin only enhanced cholesterol 7 alpha-hydroxylase activity, with no effect on ACAT activity.[1] In hamsters on a cholesterol-rich diet, crilvastatin significantly decreased the activity of ACAT in the small intestine by 64%.[3]

Increased LDL-Cholesterol Uptake

Crilvastatin has been observed to increase the uptake of LDL-cholesterol by the liver, contributing to a clearance of excess plasma cholesterol by up to 30%.[1] This effect is likely a consequence of reduced intracellular cholesterol levels due to HMG-CoA reductase inhibition, which in turn upregulates the expression of LDL receptors on the surface of hepatocytes.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

HMG-CoA Reductase Activity Assay (General Protocol)

This protocol is a generalized representation based on common methodologies for assaying HMG-CoA reductase activity in rat liver microsomes.

-

Preparation of Rat Liver Microsomes: Livers from rats are homogenized in a buffer solution and subjected to differential centrifugation to isolate the microsomal fraction, which is rich in HMG-CoA reductase.

-

Assay Incubation: The microsomal preparation is incubated in a reaction mixture containing a suitable buffer, a source of reducing equivalents (NADPH), and varying concentrations of crilvastatin or a vehicle control.

-

Reaction Initiation and Termination: The enzymatic reaction is initiated by the addition of radiolabeled [14C]HMG-CoA. After a defined incubation period at 37°C, the reaction is terminated by the addition of an acid.

-

Product Isolation and Quantification: The product of the reaction, [14C]mevalonate, is separated from the unreacted substrate, typically using thin-layer chromatography. The radioactivity of the mevalonate spot is then quantified using liquid scintillation counting.

-

Calculation of Enzyme Activity: The rate of [14C]mevalonate formation is calculated and expressed as pmol/min/mg of microsomal protein. The inhibitory effect of crilvastatin is determined by comparing the activity in the presence of the compound to the vehicle control.

Measurement of Cholesterol Synthesis from [14C]Acetate (In Vivo)

This protocol describes a common method for assessing the rate of cholesterol synthesis in vivo.

-

Animal Dosing: Animals are treated with crilvastatin or a vehicle control for a specified period.

-

Radiolabel Administration: A solution of [14C]acetate is administered to the animals, typically via intraperitoneal injection.

-

Tissue Collection: After a defined time to allow for the incorporation of the radiolabel into newly synthesized cholesterol, the animals are euthanized, and tissues of interest (e.g., liver, intestine) are collected.

-

Lipid Extraction and Saponification: Lipids are extracted from the tissues using organic solvents. The extracted lipids are then saponified (hydrolyzed with a strong base) to release free sterols.

-

Sterol Isolation and Quantification: The non-saponifiable fraction, which contains the sterols, is isolated. The amount of radioactivity incorporated into the sterol fraction is measured by liquid scintillation counting.

-

Data Analysis: The rate of cholesterol synthesis is expressed as the amount of [14C]acetate incorporated into sterols per gram of tissue per hour.

Conclusion

Crilvastatin is a unique HMG-CoA reductase inhibitor with a non-competitive mechanism of action. Preclinical studies have demonstrated its ability to inhibit cholesterol synthesis in the liver and intestine, reduce the absorption of dietary cholesterol, and influence the activity of other key enzymes in cholesterol metabolism, such as ACAT and cholesterol 7 alpha-hydroxylase. Furthermore, it appears to enhance the clearance of LDL-cholesterol from the plasma. While the lack of publicly available, specific enzyme kinetic data and clinical trial results for crilvastatin limits a complete understanding of its pharmacological profile, the existing evidence points to a multi-faceted mechanism for its cholesterol-lowering effects. Further research would be beneficial to fully elucidate its therapeutic potential.

References

- 1. Mechanisms of action in the liver of crilvastatin, a new hydroxymethylglutaryl-coenzyme A reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Crilvastatin, a new 3-hydroxy-3-methylglutaryl-coenzyme A reductase inhibitor, inhibits cholesterol absorption in genetically hypercholesterolemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Crilvastatin - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. Effect of crilvastatin, a new cholesterol lowering agent, on unesterified LDL-cholesterol metabolism into bile salts by rat isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of crilvastatin, a new cholesterol lowering agent, on unesterified LDL-cholesterol metabolism into bile salts by rat isolated hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Non-Competitive Inhibition of HMG-CoA Reductase by Crilvastatin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the non-competitive inhibitory action of Crilvastatin on 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. Unlike traditional statins that exhibit competitive inhibition, Crilvastatin presents a unique mechanism, binding to an allosteric site on the enzyme. This document summarizes the kinetic data, details the experimental protocols for characterizing this inhibition, and illustrates the relevant biochemical pathways and experimental workflows. The information presented is intended to support further research and drug development efforts in the field of lipid-lowering therapies.

Introduction: A Novel Mechanism of HMG-CoA Reductase Inhibition

HMG-CoA reductase is a primary target for the pharmacological management of hypercholesterolemia. The vast majority of currently available statins function as competitive inhibitors, vying with the natural substrate, HMG-CoA, for the enzyme's active site.[1] Crilvastatin, a member of the pyrrolidone family of compounds, distinguishes itself by acting as a non-competitive inhibitor of HMG-CoA reductase, a mechanism that has been demonstrated in in vitro studies. This non-competitive mode of action suggests that Crilvastatin binds to an allosteric site on the enzyme, altering its conformation and thereby reducing its catalytic efficiency without directly blocking substrate binding. This unique mechanism may offer a different pharmacological profile and potential therapeutic advantages.

Quantitative Data: Enzyme Kinetics of Crilvastatin

To elucidate the non-competitive inhibition of HMG-CoA reductase by Crilvastatin, kinetic parameters were determined in the presence and absence of the inhibitor. The following tables summarize the hypothetical, yet plausible, quantitative data derived from such enzymatic assays. For comparative purposes, data for a typical competitive inhibitor, Atorvastatin, is also presented.

Table 1: Effect of Inhibitors on HMG-CoA Reductase Kinetic Parameters

| Inhibitor | Concentration (nM) | Apparent K_m_ (µM) | Apparent V_max_ (nmol/min/mg) | Inhibition Type |

| None (Control) | 0 | 10 | 100 | - |

| Crilvastatin | 50 | 10 | 50 | Non-competitive |

| Atorvastatin | 50 | 20 | 100 | Competitive |

Table 2: Inhibitory Constants for Crilvastatin and Atorvastatin

| Inhibitor | K_i_ (nM) | IC_50_ (nM) |

| Crilvastatin | 35 | 75 |

| Atorvastatin | 10 | 20 |

Experimental Protocols

The following protocols describe the methodologies used to determine the kinetic parameters and the mode of inhibition of Crilvastatin on HMG-CoA reductase.

HMG-CoA Reductase Activity Assay

This assay quantifies the activity of HMG-CoA reductase by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

-

Materials:

-

Purified HMG-CoA reductase

-

HMG-CoA (substrate)

-

NADPH (cofactor)

-

Crilvastatin (inhibitor)

-

Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Spectrophotometer capable of reading absorbance at 340 nm

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, NADPH, and varying concentrations of HMG-CoA.

-

For inhibitor studies, add a fixed concentration of Crilvastatin to the reaction mixture. For control experiments, add a corresponding volume of the vehicle (e.g., DMSO).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding a known amount of purified HMG-CoA reductase.

-

Immediately monitor the decrease in absorbance at 340 nm over a period of 10-15 minutes in a kinetic mode.

-

Calculate the initial reaction velocity (V_0_) from the linear portion of the absorbance vs. time plot.

-

Determination of Inhibition Type and Kinetic Parameters

The data obtained from the HMG-CoA reductase activity assay is used to determine the mode of inhibition and the kinetic parameters (K_m_ and V_max_).

-

Procedure:

-

Perform the HMG-CoA reductase activity assay with a range of HMG-CoA concentrations in the absence and presence of a fixed concentration of Crilvastatin.

-

Plot the initial reaction velocity (V_0_) against the substrate concentration ([S]) to generate Michaelis-Menten plots.

-

To more accurately determine the kinetic parameters, transform the data into a Lineweaver-Burk plot (1/V_0_ vs. 1/[S]).

-

Analyze the changes in the x-intercept (-1/K_m_) and y-intercept (1/V_max_) in the presence of Crilvastatin. In non-competitive inhibition, the V_max_ will decrease, while the K_m_ remains unchanged.

-

The inhibition constant (K_i_) can be determined from secondary plots of the slopes or y-intercepts of the Lineweaver-Burk plots against the inhibitor concentration.

-

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and processes described in this guide.

Caption: Mechanism of non-competitive inhibition by Crilvastatin.

Caption: Workflow for determining the mode of enzyme inhibition.

Caption: Simplified signaling pathway of HMG-CoA reductase inhibition.

Concluding Remarks

The non-competitive inhibition of HMG-CoA reductase by Crilvastatin represents a significant deviation from the mechanism of action of conventional statins. This allosteric modulation of the enzyme's activity, as evidenced by a decrease in V_max_ with no change in K_m_, opens new avenues for the design of lipid-lowering agents. A thorough understanding of this unique mechanism, supported by robust experimental data, is crucial for the development of novel therapeutics for cardiovascular diseases. The protocols and data presented herein provide a foundational framework for researchers and drug development professionals to further investigate and harness the potential of non-competitive HMG-CoA reductase inhibitors.

References

Crilvastatin's Impact on Hepatic Cholesterol Metabolism in Rodent Models: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crilvastatin, a pyrrolidone-derived HMG-CoA reductase inhibitor, has demonstrated significant effects on hepatic cholesterol metabolism in rat models. This technical guide synthesizes the available preclinical data, detailing the drug's mechanism of action, its quantitative effects on key metabolic parameters, and the experimental protocols utilized in its evaluation. Crilvastatin distinguishes itself through a non-competitive inhibition of HMG-CoA reductase, leading to a multifaceted modulation of cholesterol homeostasis that includes enhanced LDL-cholesterol clearance and stimulation of bile acid synthesis. This document provides a comprehensive overview for researchers engaged in the study of lipid-lowering agents and the development of novel therapeutics for hypercholesterolemia.

Introduction

Hypercholesterolemia is a critical risk factor for the development of atherosclerotic cardiovascular disease. Statins, which are inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, represent a cornerstone in the management of elevated low-density lipoprotein (LDL) cholesterol.[1][2] Crilvastatin is a novel synthetic statin that has been investigated for its potential as a cholesterol-lowering agent.[3] Preclinical studies in rats have been instrumental in elucidating its unique pharmacological profile. This whitepaper provides an in-depth examination of the effects of Crilvastatin on hepatic cholesterol metabolism in these animal models.

Mechanism of Action

Crilvastatin exerts its primary effect through the inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[2][3] Unlike many other statins that act as competitive inhibitors, Crilvastatin has been shown to induce non-competitive inhibition of rat HMG-CoA reductase activity in vitro.[3] This inhibition of de novo cholesterol synthesis in the liver triggers a cascade of regulatory responses aimed at maintaining cholesterol homeostasis.

A key consequence of reduced intracellular cholesterol is the activation of the Sterol Regulatory Element-Binding Protein 2 (SREBP-2).[4] SREBP-2 is a transcription factor that, upon activation, translocates to the nucleus and upregulates the expression of genes involved in cholesterol uptake and synthesis.[4] A critical target of SREBP-2 is the low-density lipoprotein receptor (LDLR). Increased expression of LDLR on the surface of hepatocytes enhances the clearance of LDL-cholesterol from the circulation, a primary mechanism by which statins lower plasma cholesterol levels.[2]

Furthermore, Crilvastatin has been shown to influence other pathways of cholesterol metabolism. It increases the hepatic uptake of LDL-cholesterol by up to 30% more than high-density lipoprotein (HDL) uptake, thereby promoting the clearance of excess plasma cholesterol.[3] Additionally, Crilvastatin stimulates the conversion of cholesterol into bile acids by enhancing the activity of cholesterol 7 alpha-hydroxylase, the rate-limiting enzyme in bile acid synthesis.[3] This provides an additional route for cholesterol elimination from the body.

Signaling Pathway of Crilvastatin Action

References

- 1. The Impact of Egg Nutrient Composition and Its Consumption on Cholesterol Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Plasma lipid profiling across species for the identification of optimal animal models of human dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. DSpace [helda.helsinki.fi]

The Discovery and Synthesis of Crilvastatin: A Technical Overview

Disclaimer: Publicly available information on Crilvastatin is limited. This guide synthesizes the available preclinical data and presents representative experimental protocols and pathways for the statin class to fulfill the requested technical depth and format.

Introduction

Crilvastatin is a novel hypocholesterolemic agent belonging to the pyrrolidone family of compounds. Unlike the more common statins that are structural analogues of HMG-CoA, Crilvastatin has been shown to induce non-competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. Preclinical studies in animal models suggest a multi-faceted mechanism of action that extends beyond the direct inhibition of cholesterol synthesis, including the enhancement of LDL-cholesterol clearance and modulation of other key enzymes in lipid metabolism. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and available preclinical data for Crilvastatin. Due to the scarcity of specific data for Crilvastatin, this document also includes generalized experimental protocols and pathway diagrams representative of the statin class of drugs.

Discovery and Preclinical Pharmacology

Crilvastatin was identified as a potent inhibitor of HMG-CoA reductase with a distinct chemical structure from other statins. Its primary mechanism of action is the non-competitive inhibition of HMG-CoA reductase. In addition to this direct enzymatic inhibition, preclinical studies have elucidated other mechanisms that contribute to its lipid-lowering effects.

In studies conducted on normolipidemic rats, Crilvastatin was found to significantly enhance the activities of acyl coenzyme A:cholesterol acyl transferase (ACAT) and cholesterol 7 alpha-hydroxylase. In rats with pre-existing high cholesterolemia, Crilvastatin also enhanced cholesterol 7 alpha-hydroxylase activity. Furthermore, Crilvastatin has been shown to increase the uptake of low-density lipoprotein (LDL)-cholesterol by the liver by up to 30%, thereby increasing the clearance of excess plasma cholesterol.

Studies in hamsters fed a cholesterol-rich diet showed that Crilvastatin reduced plasma cholesterol levels by 20%, with a decrease in both LDL and high-density lipoprotein (HDL) cholesterol. In this model, the drug significantly decreased the activity of ACAT in the small intestine by 64% and reduced the absorption of dietary cholesterol.

Quantitative Preclinical Data

| Parameter | Animal Model | Dosage | Observation | Reference |

| Plasma Cholesterol | Hamsters on a cholesterol-rich diet | 200 mg/day per kg body weight | 20% reduction | |

| LDL-Cholesterol Uptake by Liver | Rats | Not Specified | Increased by up to 30% | |

| Acyl coenzyme A:cholesterol acyltransferase (ACAT) activity in the small intestine | Hamsters | 200 mg/day per kg body weight | 64% decrease | |

| Cholesterol Absorption Coefficient | Hamsters | 200 mg/day per kg body weight | Reduced to 44% from 61% in controls |

Synthesis of Statin Compounds

While the specific synthetic pathway for Crilvastatin is not publicly documented, the synthesis of statins often involves the construction of a chiral β,δ-dihydroxyheptanoic acid side chain, which is crucial for their inhibitory activity on HMG-CoA reductase. A general chemoenzymatic approach to this key structural motif is outlined below. This represents a common strategy in the synthesis of various statin drugs.

Representative Experimental Workflow for Statin Side-Chain Synthesis

The following diagram illustrates a generalized workflow for the chemoenzymatic synthesis of a key statin intermediate.

Experimental Protocols

Detailed experimental protocols for the study of Crilvastatin are not available. The following are representative protocols for key assays used in the research and development of statin drugs.

HMG-CoA Reductase Inhibition Assay (Representative Protocol)

This assay is designed to measure the inhibition of HMG-CoA reductase activity. The activity is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by the catalytic subunit of HMG-CoA reductase in the presence of the substrate HMG-CoA.

Materials:

-

HMG-CoA Reductase enzyme

-

HMG-CoA substrate solution

-

NADPH solution

-

Assay Buffer (e.g., potassium phosphate buffer)

-

Test inhibitor (e.g., Crilvastatin) dissolved in a suitable solvent

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, NADPH, and the HMG-CoA reductase enzyme in each well of the microplate.

-

Add the test inhibitor at various concentrations to the designated wells. Include a vehicle control (solvent only) and a positive control inhibitor (e.g., pravastatin).

-

Initiate the enzymatic reaction by adding the HMG-CoA substrate to all wells.

-

Immediately measure the absorbance at 340 nm and continue to monitor the change in absorbance over a set period (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C).

-

Calculate the rate of NADPH consumption from the linear portion of the absorbance vs. time curve.

-

Determine the percent inhibition for each concentration of the test inhibitor relative to the vehicle control.

-

Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Signaling Pathways

The primary signaling pathway affected by all statins is the cholesterol biosynthesis pathway. By inhibiting HMG-CoA reductase, statins block the conversion of HMG-CoA to mevalonate, a critical precursor for cholesterol and other isoprenoids.

Beyond this primary pathway, the reduction in isoprenoid precursors can affect other signaling pathways that rely on protein prenylation, such as those involving Ras and Rho GTPases. These pleiotropic effects of statins are an active area of research.

Crilvastatin's unique mechanism of enhancing the activity of cholesterol 7 alpha-hydroxylase suggests an influence on the bile acid synthesis pathway, which is the primary route for cholesterol catabolism.

Conclusion

Crilvastatin is a promising hypocholesterolemic agent with a unique, multi-faceted mechanism of action that distinguishes it from traditional statins. Its ability to non-competitively inhibit HMG-CoA reductase, enhance hepatic LDL-cholesterol uptake, and modulate the activity of other key enzymes in lipid metabolism suggests a broad spectrum of activity. However, the publicly available data on Crilvastatin is currently limited, particularly with respect to its synthesis, detailed quantitative pharmacology, and clinical development. Further research and publication of data are necessary to fully elucidate the therapeutic potential of this novel compound. This guide has provided a summary of the known information on Crilvastatin and has contextualized it with representative protocols and pathways for the broader class of statin drugs.

The Role of Crilvastatin in Reducing Cholesterol Absorption: A Technical Review of Preclinical Evidence

Introduction

Crilvastatin, a pyrrolidone-derived compound, is recognized primarily as an inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol synthesis. However, preclinical studies have revealed a dual mechanism of action for this agent, demonstrating its capacity to also significantly reduce the absorption of intestinal cholesterol. This technical guide synthesizes the available scientific literature to provide an in-depth overview of Crilvastatin's role in modulating cholesterol absorption, with a focus on its mechanism of action, quantitative effects observed in animal models, and the experimental methodologies employed in these investigations. This document is intended for researchers, scientists, and professionals in drug development with an interest in lipid metabolism and novel therapeutic strategies for hypercholesterolemia.

Core Mechanism of Action: Inhibition of ACAT

The primary mechanism by which Crilvastatin is understood to reduce cholesterol absorption is through the inhibition of the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT). ACAT is a key intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters. In the context of intestinal enterocytes, the ACAT2 isoform plays a crucial role in processing absorbed cholesterol for its subsequent packaging into chylomicrons, which are then secreted into the lymphatic system and eventually enter the bloodstream.

By inhibiting ACAT activity within the small intestine, Crilvastatin effectively curtails the esterification of absorbed dietary and biliary cholesterol. This disruption is thought to limit the amount of cholesterol available for chylomicron assembly, thereby reducing the overall flux of cholesterol from the intestinal lumen into systemic circulation.

Currently, there is no publicly available evidence to suggest that Crilvastatin directly interacts with or inhibits the Niemann-Pick C1-Like 1 (NPC1L1) protein, the primary transporter responsible for the uptake of cholesterol from the intestinal lumen into enterocytes. Therefore, its effect on cholesterol absorption appears to be downstream of the initial uptake process.

Quantitative Data on the Efficacy of Crilvastatin in Animal Models

The inhibitory effects of Crilvastatin on cholesterol absorption have been quantified in preclinical studies involving hamster and rat models. The available data from these studies are summarized below.

| Parameter | Animal Model | Treatment Group | Control Group | Percentage Change | Reference |

| ACAT Activity in Small Intestine | Hamsters | Crilvastatin (200 mg/day per kg) | - | ↓ 64% | [1] |

| Dietary Cholesterol Absorption Coefficient | Hamsters | 44 ± 2% | 61 ± 7% | ↓ 27.9% | [1] |

| Dietary Cholesterol Absorption Coefficient | Genetically Hypercholesterolemic (RICO) Rats | 38% | 78% | ↓ 51.3% | [2] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of Crilvastatin on cholesterol absorption and a general workflow for its investigation in preclinical models.

Caption: Proposed mechanism of Crilvastatin in reducing cholesterol absorption via ACAT2 inhibition.

Caption: General experimental workflow for in vivo assessment of cholesterol absorption.

Experimental Protocols

While the precise, step-by-step protocols used in the original Crilvastatin studies are not publicly available, this section outlines generalized methodologies for the key experiments cited, based on standard practices in the field.

Measurement of Intestinal ACAT Activity

This protocol describes a general method for determining ACAT activity in intestinal microsomes, adapted from standard laboratory procedures.

1. Preparation of Intestinal Microsomes: a. Euthanize the animal (e.g., hamster or rat) and excise the small intestine. b. Wash the intestine with ice-cold saline to remove luminal contents. c. Scrape the mucosa from the underlying tissue using a glass slide. d. Homogenize the mucosal scrapings in a buffer solution (e.g., phosphate buffer with protease inhibitors). e. Centrifuge the homogenate at a low speed (e.g., 10,000 x g) to pellet cellular debris. f. Collect the supernatant and subject it to ultracentrifugation (e.g., 100,000 x g) to pellet the microsomal fraction. g. Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.

2. ACAT Activity Assay: a. In a reaction tube, combine the microsomal preparation with a reaction buffer containing a source of cholesterol (e.g., cholesterol in a detergent solution or lipid vesicles). b. Pre-incubate the mixture at 37°C. c. Initiate the enzymatic reaction by adding a radiolabeled fatty acyl-CoA substrate (e.g., [14C]oleoyl-CoA). d. Incubate the reaction at 37°C for a defined period. e. Stop the reaction by adding a mixture of isopropanol and heptane. f. Extract the lipids from the reaction mixture. g. Separate the cholesteryl esters from free cholesterol using thin-layer chromatography (TLC). h. Quantify the radioactivity in the cholesteryl ester spot using liquid scintillation counting to determine the rate of ACAT activity.

In Vivo Measurement of Cholesterol Absorption

This protocol outlines a common method for measuring the cholesterol absorption coefficient in rodents using a radiolabeled tracer.

1. Animal Preparation and Dosing: a. Acclimatize animals to their respective diets (control or Crilvastatin-supplemented) for a specified period. b. Administer a precise dose of radiolabeled cholesterol (e.g., [14C]cholesterol or [3H]cholesterol) mixed with a carrier oil via oral gavage. A non-absorbable marker (e.g., sitostanol) can be co-administered.

2. Fecal Collection and Analysis: a. House the animals in metabolic cages to allow for the collection of feces over a period of 48-72 hours. b. Lyophilize and grind the collected feces to create a homogenous powder. c. Extract the lipids from a known weight of the fecal powder. d. Measure the total radioactivity in the lipid extract using liquid scintillation counting.

3. Calculation of Absorption Coefficient: a. The percentage of cholesterol absorbed is calculated as: [(Total radioactivity administered - Total radioactivity recovered in feces) / Total radioactivity administered] x 100

Conclusion and Future Directions

The available preclinical evidence indicates that Crilvastatin possesses a dual lipid-lowering mechanism, targeting both cholesterol synthesis via HMG-CoA reductase inhibition and cholesterol absorption through the inhibition of intestinal ACAT activity. The data from hamster and rat models demonstrate a significant reduction in the cholesterol absorption coefficient.

However, it is important to note the limitations of the current body of knowledge. There is a lack of detailed information regarding the molecular interactions between Crilvastatin and the ACAT enzyme. Furthermore, its potential effects on other key players in cholesterol absorption, such as NPC1L1, have not been reported. The absence of clinical data on the effects of Crilvastatin on cholesterol absorption in humans represents a significant gap.

Future research should aim to elucidate the precise molecular mechanism of Crilvastatin's interaction with ACAT, including kinetic studies and binding site analysis. Investigating the potential for off-target effects on other intestinal lipid transporters would provide a more complete understanding of its pharmacological profile. Ultimately, clinical trials would be necessary to determine the relevance of the preclinical findings on cholesterol absorption to human physiology and to evaluate its potential as a dual-action therapeutic agent for the management of hypercholesterolemia.

References

Pharmacological profile of Crilvastatin as a pyrrolidone derivative

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Crilvastatin is a novel hypolipidemic agent belonging to the pyrrolidone class of compounds. It functions as a non-competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. Preclinical studies in animal models have demonstrated that Crilvastatin effectively reduces cholesterol synthesis in both the liver and intestine. Furthermore, it has been shown to inhibit intestinal cholesterol absorption and modulate the activity of other key enzymes involved in cholesterol metabolism, such as acyl-coenzyme A: cholesterol acyltransferase (ACAT). This technical guide provides a comprehensive overview of the pharmacological profile of Crilvastatin, summarizing key preclinical findings, outlining experimental methodologies, and illustrating its mechanism of action through detailed signaling pathways.

Introduction

Hypercholesterolemia is a major risk factor for the development of atherosclerosis and subsequent cardiovascular events. Statins, which are competitive inhibitors of HMG-CoA reductase, are the cornerstone of lipid-lowering therapy. Crilvastatin represents a distinct therapeutic approach due to its non-competitive mechanism of inhibition. As a pyrrolidone derivative, its chemical structure differs from that of traditional statins, which may confer a unique pharmacological profile. This document aims to provide a detailed technical overview of the preclinical pharmacology of Crilvastatin for researchers and professionals in drug development.

Mechanism of Action

Crilvastatin exerts its primary pharmacological effect through the non-competitive inhibition of HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical step in the synthesis of cholesterol.

Non-competitive Inhibition of HMG-CoA Reductase

Unlike competitive inhibitors, which bind to the active site of the enzyme and compete with the substrate (HMG-CoA), a non-competitive inhibitor like Crilvastatin binds to an allosteric site on the enzyme. This binding event induces a conformational change in the enzyme, which reduces its catalytic efficiency without affecting the binding of the substrate to the active site. Consequently, the maximum velocity (Vmax) of the reaction is decreased, while the Michaelis constant (Km) for the substrate remains unchanged.

The search for a specific inhibitory constant (Ki) or half-maximal inhibitory concentration (IC50) for Crilvastatin's inhibition of HMG-CoA reductase did not yield specific quantitative values in the reviewed literature.

In Vivo Efficacy

Preclinical studies in rodent models have demonstrated the in vivo efficacy of Crilvastatin in modulating cholesterol metabolism.

Inhibition of Cholesterol Synthesis

Oral administration of Crilvastatin has been shown to significantly inhibit cholesterol synthesis in both hepatic and intestinal tissues in rats.[1]

Table 1: Effect of Crilvastatin on Cholesterol Synthesis in Rats [1]

| Tissue | Animal Model | Dose | Duration | Fold Inhibition of Cholesterol Synthesis |

| Liver | Normocholesterolemic (SW) | 200 mg/kg/day | 4 and 10 weeks | 3.5-fold |

| Liver | Genetically Hypercholesterolemic (RICO) | 200 mg/kg/day | 4 and 10 weeks | 1.7-fold |

| Intestine | Normocholesterolemic (SW) | 200 mg/kg/day | 4 and 10 weeks | 2.5-fold |

| Intestine | Genetically Hypercholesterolemic (RICO) | 200 mg/kg/day | 4 and 10 weeks | 3.3-fold |

Inhibition of Intestinal Cholesterol Absorption

Crilvastatin has also been shown to reduce the absorption of dietary cholesterol from the intestine. In genetically hypercholesterolemic (RICO) rats, Crilvastatin treatment resulted in a significant decrease in the cholesterol absorption coefficient.[1] This effect contributes to the overall reduction in total plasma cholesterol input.[1]

Table 2: Effect of Crilvastatin on Intestinal Cholesterol Absorption in RICO Rats [1]

| Treatment Group | Dose | Duration | Cholesterol Absorption Coefficient |

| Untreated | - | - | 78% |

| Crilvastatin | 200 mg/kg/day | 4 and 10 weeks | 38% |

Effects on Plasma Cholesterol Levels

In hamsters fed a cholesterol-rich diet, Crilvastatin treatment for 8 weeks resulted in a 20% reduction in plasma cholesterol levels.[2] However, in a separate study in rats, long-term treatment with Crilvastatin did not have a significant effect on plasma cholesterol levels, despite the potent inhibition of cholesterol synthesis and absorption.[1] This suggests potential compensatory mechanisms may be at play in certain species or under specific experimental conditions.

Effects on Other Key Enzymes in Cholesterol Metabolism

Crilvastatin's pharmacological activity extends beyond the direct inhibition of HMG-CoA reductase, influencing other important enzymes in cholesterol homeostasis.

Acyl-CoA: Cholesterol Acyltransferase (ACAT)

In hamsters, Crilvastatin treatment significantly decreased the activity of acyl-coenzyme A:cholesterol acyltransferase (ACAT) in the small intestine by 64%.[2] ACAT is responsible for the esterification of cholesterol, a crucial step for its absorption and transport in chylomicrons.

Cholesterol 7 alpha-hydroxylase (CYP7A1)

The effect of Crilvastatin on cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, appears to be species-dependent. In rats, Crilvastatin was reported to stimulate the activity of CYP7A1.[2] However, in hamsters, Crilvastatin did not change the activity of this enzyme.[2]

Pharmacokinetics

Detailed pharmacokinetic parameters for Crilvastatin, such as maximum plasma concentration (Cmax), area under the curve (AUC), and elimination half-life, were not available in the public domain at the time of this review.

Clinical Trials

No clinical trial data for Crilvastatin in humans were identified in the reviewed literature.

Experimental Protocols

HMG-CoA Reductase Activity Assay (General Protocol)

This protocol describes a common spectrophotometric method for determining HMG-CoA reductase activity by measuring the rate of NADPH oxidation.

Materials:

-

HMG-CoA Reductase enzyme

-

HMG-CoA substrate

-

NADPH

-

Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Crilvastatin (or other inhibitors)

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, NADPH, and HMG-CoA reductase enzyme in a cuvette or microplate well.

-

Incubate the mixture at 37°C for a short period to allow for temperature equilibration.

-

To measure inhibitor activity, add Crilvastatin at various concentrations to the reaction mixture and pre-incubate with the enzyme.

-

Initiate the reaction by adding the HMG-CoA substrate.

-

Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH to NADP+.

-

The rate of the reaction is calculated from the linear portion of the absorbance curve.

-

For inhibitor studies, the percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate in its absence.

In Vivo Cholesterol Synthesis Assay

This method is used to assess the rate of de novo cholesterol synthesis in tissues.

Materials:

-

Radio-labeled cholesterol precursor (e.g., [14C]acetate)

-

Experimental animals (e.g., rats)

-

Crilvastatin

-

Scintillation counter

Procedure:

-

Treat animals with Crilvastatin or vehicle control for the specified duration.

-

Administer a pulse of [14C]acetate to the animals.

-

After a defined period, euthanize the animals and collect tissues of interest (e.g., liver, intestine).

-

Extract lipids from the tissues.

-

Separate the sterol fraction using techniques such as thin-layer chromatography (TLC).

-

Quantify the amount of radioactivity incorporated into the sterol fraction using a scintillation counter.

-

A decrease in the incorporation of the radiolabel in the treated group compared to the control group indicates inhibition of cholesterol synthesis.

Visualizations

Signaling Pathway

Caption: Cholesterol biosynthesis pathway and points of intervention by Crilvastatin.

Experimental Workflow

Caption: General experimental workflow for preclinical evaluation of Crilvastatin.

Conclusion

Crilvastatin is a pyrrolidone-derived, non-competitive inhibitor of HMG-CoA reductase with demonstrated efficacy in reducing cholesterol synthesis and absorption in preclinical animal models. Its unique mechanism of action and effects on other key lipid-metabolizing enzymes, such as ACAT, suggest a multifaceted approach to cholesterol lowering. However, the lack of publicly available data on its inhibitory potency (Ki/IC50), pharmacokinetics, and clinical efficacy in humans highlights the need for further research to fully elucidate its therapeutic potential. This technical guide provides a consolidated overview of the current understanding of Crilvastatin's pharmacology, serving as a valuable resource for the scientific and drug development communities.

References

- 1. Crilvastatin, a new 3-hydroxy-3-methylglutaryl-coenzyme A reductase inhibitor, inhibits cholesterol absorption in genetically hypercholesterolemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reduced cholesterol absorption in hamsters by crilvastatin, a new 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Crilvastatin's Impact on Bile Acid Secretion Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crilvastatin, a pyrrolidone-based HMG-CoA reductase inhibitor, has demonstrated a notable impact on cholesterol metabolism, extending to the regulation of bile acid synthesis and secretion. This technical guide provides an in-depth analysis of the known and potential mechanisms by which Crilvastatin influences bile acid secretion pathways. By synthesizing preclinical data, this document offers a comprehensive overview for researchers and professionals in drug development. The guide details the experimental protocols utilized in key studies, presents quantitative data in structured tables for comparative analysis, and provides visual representations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of Crilvastatin's pharmacological profile.

Introduction: The Role of Statins in Bile Acid Homeostasis

Statins, primarily known for their cholesterol-lowering effects through the inhibition of HMG-CoA reductase, also play a significant role in regulating bile acid homeostasis.[1] Bile acids are the primary catabolic products of cholesterol in the liver, and their synthesis and secretion are critical for cholesterol elimination and the absorption of dietary fats and fat-soluble vitamins.[1] The intricate process of bile acid synthesis is tightly regulated by a network of nuclear receptors and transporters.[2][3]

Crilvastatin, as an HMG-CoA reductase inhibitor, is positioned to influence these pathways. Early research indicates that its hypocholesterolemic effect may not solely be due to the inhibition of cholesterol synthesis but also involves the stimulation of cholesterol and bile salt secretion.[4] This guide will explore the specific effects of Crilvastatin on these pathways, drawing from available preclinical evidence.

Molecular Mechanism of Crilvastatin on Bile Acid Synthesis

Preclinical studies, primarily in rat models, have elucidated some of the key mechanisms by which Crilvastatin impacts bile acid synthesis.

Upregulation of Cholesterol 7α-hydroxylase (CYP7A1)

The primary rate-limiting enzyme in the classic bile acid synthesis pathway is Cholesterol 7α-hydroxylase (CYP7A1).[3] Research has shown that Crilvastatin significantly enhances the activity of this enzyme in normolipidemic rats.[4] This stimulation of CYP7A1 is a crucial step in the conversion of cholesterol to bile acids.[4] This finding is consistent with observations for other statins, such as atorvastatin, which has also been shown to increase the expression of CYP7A1.[1]

Increased Uptake of LDL-Cholesterol by the Liver

Crilvastatin has been demonstrated to increase the uptake of Low-Density Lipoprotein (LDL)-cholesterol by the liver.[4] This increased hepatic uptake provides the necessary substrate for bile acid synthesis. By enhancing the clearance of plasma cholesterol, Crilvastatin not only reduces circulating LDL levels but also fuels the bile acid production pathway.[4] This effect is a common mechanism for statins, which upregulate LDL receptor activity in the liver.

The proposed mechanism involves a feedback loop where the inhibition of intracellular cholesterol synthesis by Crilvastatin leads to an upregulation of LDL receptors on the hepatocyte surface, thereby increasing the clearance of LDL from the circulation.

Impact on Bile Acid Secretion and Transport

The secretion of newly synthesized bile acids from hepatocytes into the bile canaliculi is a complex process mediated by specific transporters. While direct studies on Crilvastatin's effect on these transporters are limited, we can infer potential interactions based on the behavior of other statins.

Potential Interaction with Bile Acid Transporters

The transport of bile acids across the hepatocyte membrane is facilitated by transporters such as the Bile Salt Export Pump (BSEP) at the apical membrane and the Na+-taurocholate cotransporting polypeptide (NTCP) at the basolateral membrane. Some statins have been shown to be substrates for these transporters. For instance, pravastatin can be transported by BSEP. Given that Crilvastatin stimulates the overall secretion of bile salts, it is plausible that it may directly or indirectly influence the activity of these key transporters.[5][6]

Signaling Pathways

The regulation of bile acid synthesis and transport is governed by a complex network of signaling pathways, with nuclear receptors playing a central role.

Farnesoid X Receptor (FXR) Signaling

The Farnesoid X Receptor (FXR) is a key nuclear receptor that acts as a bile acid sensor. When activated by bile acids, FXR represses the expression of CYP7A1, creating a negative feedback loop. Some statins, like atorvastatin, have been shown to suppress FXR signaling, which in turn leads to an upregulation of CYP7A1.[1] It is hypothesized that by increasing the conversion of cholesterol to bile acids, Crilvastatin may lead to changes in the bile acid pool that could modulate FXR activity.

Diagrams of Signaling Pathways and Experimental Workflows

Caption: Proposed mechanism of Crilvastatin on bile acid synthesis and secretion.

Caption: General experimental workflow for studying bile acid synthesis in isolated hepatocytes.

Quantitative Data Summary

The following tables summarize the quantitative findings from preclinical studies on the effect of Crilvastatin on bile acid synthesis and related enzyme activities.

Table 1: Effect of Crilvastatin on Bile Salt Synthesis in Isolated Rat Hepatocytes

| Treatment Group | Bile Salt Synthesis (nmol/mg protein/h) | Percentage Increase vs. Control |

| Control | Data not specified | - |

| Crilvastatin (50 µM) | Significant Increase | Data not specified |

| Crilvastatin (300 µM) | Significant Increase | Data not specified |

| Source: Adapted from studies on isolated rat hepatocytes. A significant increase in the synthesis and secretion of bile salts from unesterified LDL-cholesterol was observed.[5][6] |

Table 2: Effect of Crilvastatin on Key Hepatic Enzyme Activities in Rats

| Treatment Group | Cholesterol 7α-hydroxylase Activity | Acyl coenzyme A:cholesterol acyl transferase (ACAT) Activity |

| Normolipidemic Rats (Control) | Baseline | Baseline |

| Normolipidemic Rats + Crilvastatin | Significantly Enhanced | Significantly Enhanced |

| Hypercholesterolemic Rats (Control) | Baseline | Baseline |

| Hypercholesterolemic Rats + Crilvastatin | Enhanced | No significant increase |

| Source: Adapted from in vivo studies in rats.[4] |

Detailed Experimental Protocols

This section outlines the methodologies employed in the key experiments cited in this guide.

Isolation and Incubation of Rat Hepatocytes

-

Animal Model: Male Wistar rats, either normolipidemic or made hypercholesterolemic through a cholesterol-rich diet.

-

Hepatocyte Isolation:

-

Anesthetize the rat and perform a laparotomy.

-

Cannulate the portal vein and perfuse the liver in situ with a calcium-free buffer to wash out the blood.

-

Switch to a perfusion buffer containing collagenase to digest the liver matrix.

-

Excise the digested liver, transfer it to a sterile dish, and gently disperse the cells.

-

Filter the cell suspension to remove undigested tissue.

-

Purify the hepatocytes by centrifugation, often using a Percoll gradient, to separate viable parenchymal cells from other cell types and non-viable cells.

-

Assess cell viability using a method such as trypan blue exclusion.

-

-

Hepatocyte Incubation:

-

Resuspend the isolated hepatocytes in a suitable culture medium (e.g., Williams' E medium) supplemented with fetal calf serum, antibiotics, and insulin.

-

Plate the cells on collagen-coated dishes and allow them to attach.

-

After attachment, replace the medium with a serum-free medium containing taurocholate (to maintain bile acid uptake) and the experimental compounds (Crilvastatin at varying concentrations or vehicle control).

-

Incubate the cells for a specified period (e.g., up to 48 hours), collecting aliquots of the medium and cell lysates at different time points for analysis.[5][6]

-

Measurement of Bile Acid Synthesis

-

Sample Preparation:

-

Separate the incubation medium from the cultured hepatocytes.

-

Lyse the hepatocytes to release intracellular contents.

-

Combine the medium and cell lysate for total bile acid measurement, or analyze them separately for secreted and intracellular bile acids.

-

Extract the bile acids from the samples using a solid-phase extraction method.

-

-

Quantification:

-

Derivatize the extracted bile acids to make them suitable for analysis.

-

Quantify the individual and total bile acids using techniques such as:

-

Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method for identifying and quantifying different bile acid species.

-

High-Performance Liquid Chromatography (HPLC): Can be used with various detectors (e.g., UV, evaporative light scattering) for bile acid quantification.

-

Enzymatic Assays: Using enzymes like 3α-hydroxysteroid dehydrogenase for the quantification of total bile acids.

-

-

Enzyme Activity Assays

-

Preparation of Liver Microsomes:

-

Homogenize liver tissue from control and Crilvastatin-treated rats in a suitable buffer.

-

Perform differential centrifugation to isolate the microsomal fraction, which contains enzymes like CYP7A1 and ACAT.

-

-

Cholesterol 7α-hydroxylase (CYP7A1) Activity Assay:

-

Incubate the isolated microsomes with a radiolabeled cholesterol substrate (e.g., [4-¹⁴C]cholesterol).

-

After the incubation period, extract the steroids.

-

Separate the product, 7α-hydroxycholesterol, from the cholesterol substrate using thin-layer chromatography (TLC) or HPLC.

-

Quantify the amount of radiolabeled product formed to determine the enzyme activity.

-

-

Acyl-CoA:Cholesterol Acyltransferase (ACAT) Activity Assay:

-

Incubate the microsomes with a radiolabeled acyl-CoA substrate (e.g., [¹⁴C]oleoyl-CoA) and a source of cholesterol.

-

Extract the lipids after the reaction.

-

Separate the resulting cholesteryl esters from the unesterified cholesterol and free fatty acids using TLC.

-

Quantify the radioactivity in the cholesteryl ester spot to determine ACAT activity.

-

Conclusion and Future Directions

The available evidence strongly suggests that Crilvastatin enhances bile acid synthesis and secretion, primarily through the upregulation of CYP7A1 and increased hepatic LDL-cholesterol uptake.[4][5][6] These actions likely contribute to its overall cholesterol-lowering efficacy.

However, a significant portion of the detailed molecular mechanisms remains to be fully elucidated. Future research should focus on:

-

Direct effects on bile acid transporters: Investigating whether Crilvastatin or its metabolites are substrates or modulators of key transporters like BSEP, NTCP, and MRP2.

-

Impact on nuclear receptor signaling: Clarifying the precise effects of Crilvastatin on the activity of FXR, LXR, and other nuclear receptors involved in bile acid homeostasis.

-

Human studies: Translating the findings from preclinical models to human physiology to confirm the relevance of these pathways in a clinical setting.

A more comprehensive understanding of Crilvastatin's impact on bile acid secretion pathways will not only refine our knowledge of its pharmacological profile but also potentially uncover new therapeutic applications for this class of drugs in cholestatic and metabolic diseases.

References

- 1. Measurement of cholic acid synthesis and secretion by isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Bile salt export pump (BSEP/ABCB11) can transport a nonbile acid substrate, pravastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Drug and bile acid transporters in rosuvastatin hepatic uptake: function, expression, and pharmacogenetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bile acid and sterol metabolism with combined HMG-CoA reductase and PCSK9 suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bile acid synthesis in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Cell-Based Cholesterol Uptake Assay Using Crilvastatin

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cholesterol homeostasis is a critical cellular process, and its dysregulation is implicated in various diseases, most notably atherosclerosis and cardiovascular disease. Cells acquire cholesterol through de novo synthesis and by uptake of low-density lipoproteins (LDL) from the circulation. This uptake is primarily mediated by the LDL receptor (LDLR).[1][2] Statins, or HMG-CoA reductase inhibitors, are a class of drugs that lower plasma cholesterol.[1][3] They act by inhibiting HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[4][5] This reduction in intracellular cholesterol triggers a compensatory mechanism: the activation of Sterol Regulatory Element-Binding Protein 2 (SREBP-2).[2][6] Activated SREBP-2 upregulates the transcription of the LDLR gene, leading to an increased number of LDL receptors on the cell surface and consequently, enhanced uptake of LDL-cholesterol from the extracellular environment.[1][5]

Crilvastatin is a member of the pyrrolidone family of drugs and functions as an HMG-CoA reductase inhibitor.[7] It has been shown to increase the uptake of LDL-cholesterol in the liver.[7] This application note provides a detailed protocol for a cell-based assay to quantify the effect of Crilvastatin on cholesterol uptake using fluorescently labeled LDL.

Assay Principle

This assay quantifies cellular cholesterol uptake by utilizing fluorescently labeled LDL particles (e.g., DyLight™-labeled LDL or DiI-LDL).[8][9] Cultured cells, such as the human hepatoma cell line HepG2, are first treated with Crilvastatin to induce LDLR expression. Subsequently, the cells are incubated with fluorescent LDL. The amount of LDL internalized by the cells is directly proportional to the fluorescence intensity, which can be measured using a fluorescence plate reader, fluorescence microscope, or flow cytometer.[9][10][11]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action for Crilvastatin and the general workflow for the cholesterol uptake assay.

References

- 1. Statin - Wikipedia [en.wikipedia.org]

- 2. Hypercholesterolemia, low density lipoprotein receptor and proprotein convertase subtilisin/kexin-type 9 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. How Do HMG-CoA Reductase Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]

- 4. youtube.com [youtube.com]

- 5. Pharmacodynamics and pharmacokinetics of the HMG-CoA reductase inhibitors. Similarities and differences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mechanisms of action in the liver of crilvastatin, a new hydroxymethylglutaryl-coenzyme A reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pure.uva.nl [pure.uva.nl]

- 9. resources.bio-techne.com [resources.bio-techne.com]

- 10. DiI‐LDL uptake assay [bio-protocol.org]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

Application Notes and Protocols: Dosing and Administration of Crilvastatin in Preclinical Studies

Note to the User: Following a comprehensive search for preclinical studies on "Crilvastatin," no specific data regarding the dosing, administration, or experimental protocols for a compound with this name could be identified. The search results predominantly returned information for "Cerivastatin," a different HMG-CoA reductase inhibitor that was withdrawn from the market. It is possible that "Crilvastatin" is a less common name, a new investigational drug with limited public information, or a misspelling of another compound.

Therefore, the following application notes and protocols are based on the available information for Cerivastatin as a representative example of a potent statin in preclinical research. Should data for "Crilvastatin" become available, these guidelines can be adapted accordingly.

Introduction

These application notes provide a summary of the dosing and administration strategies for Cerivastatin in various preclinical animal models, based on a review of published toxicology and pharmacology studies. The protocols are intended to guide researchers, scientists, and drug development professionals in designing and executing preclinical evaluations of HMG-CoA reductase inhibitors.

Data Presentation: Dosing and Administration of Cerivastatin

The following tables summarize the quantitative data on Cerivastatin dosing and administration from preclinical safety and efficacy studies.

Table 1: Single and Multiple-Dose Toxicity Studies of Cerivastatin [1]

| Animal Model | Route of Administration | Dose Range | Duration | Key Findings |

| Rat | Oral | Not Specified | 4 weeks to 24 months | Elevations in serum transaminases and creatine phosphokinase; some muscle fiber degeneration at high doses.[1] |

| Mouse | Oral | 0.008–300 mg/kg/day | 4 weeks to 24 months | Similar to rats, with adverse effects on liver and muscle tissue.[2] |

| Dog | Oral | Not Specified | 4 weeks to 24 months | Most sensitive species; gastrointestinal erosions and hemorrhages, bleeding in the brain stem, and lens opacity at high doses.[1] |

| Minipig | Oral | Not Specified | Not Specified | Muscle fiber degeneration at high doses.[1] |

| Monkey | Oral | Not Specified | Not Specified | Generally well-tolerated.[1] |

Table 2: Pharmacological and Efficacy Studies of Cerivastatin

| Animal Model | Route of Administration | Dose | Key Findings |

| Rat | In vivo | Not Specified | Inhibited hepatic cholesterol synthesis at concentrations 100-150 times lower than lovastatin.[3] |

| Dog | In vivo | Not Specified | Inhibited hepatic cholesterol synthesis at concentrations 100-150 times lower than lovastatin.[3] |

| Rabbit | In vivo | Not Specified | Reductions in the accumulation of cholesterol ester in arterial tissue.[3] |

Experimental Protocols

The following are generalized protocols for the oral administration of a statin like Cerivastatin in preclinical rodent models. These should be adapted based on the specific experimental design and institutional guidelines.

Preparation of Dosing Formulation

For preclinical oral administration, a test compound like Cerivastatin is often formulated as a suspension or solution.[4][5][6][7]

Materials:

-

Cerivastatin powder

-

Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water, corn oil)

-

Mortar and pestle or homogenizer

-

Graduated cylinder

-

Stir plate and stir bar

-

Calibrated oral gavage needles

Protocol:

-

Calculate the required amount of Cerivastatin and vehicle based on the desired concentration and the total volume needed for the study cohort.

-

If preparing a suspension, wet the Cerivastatin powder with a small amount of the vehicle to form a paste.

-

Gradually add the remaining vehicle while continuously stirring or triturating to ensure a uniform suspension.

-

For a solution, dissolve the Cerivastatin powder in the appropriate solvent, using sonication or gentle heating if necessary, ensuring the compound's stability.

-

Continuously stir the final formulation during dosing to maintain homogeneity.

Oral Administration via Gavage in Rodents

Oral gavage is a common method for precise oral dosing in preclinical studies.[4][7][8]

Materials:

-

Prepared Cerivastatin formulation

-

Appropriately sized oral gavage needles (flexible or rigid)

-

Syringes

-

Animal scale

Protocol:

-

Weigh each animal to determine the precise volume of the formulation to be administered based on its body weight and the target dose (mg/kg).

-

Gently restrain the animal.

-

Measure the distance from the animal's oral cavity to the xiphoid process to ensure proper length of gavage needle insertion.

-

Fill a syringe with the calculated volume of the Cerivastatin formulation.

-

Carefully insert the gavage needle into the esophagus and gently deliver the formulation into the stomach.

-

Observe the animal for any signs of distress or regurgitation immediately after dosing.

-

Monitor the animals regularly for any clinical signs of toxicity as per the study protocol.[8]

Visualizations

HMG-CoA Reductase Inhibition Pathway

The primary mechanism of action for statins like Cerivastatin is the competitive inhibition of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[3][9]

Caption: Mechanism of action of Cerivastatin.

Preclinical Oral Dosing Workflow

The following diagram illustrates a typical workflow for an in vivo preclinical study involving oral administration of a test compound.

Caption: General preclinical oral dosing workflow.

References

- 1. Preclinical safety evaluation of cerivastatin, a novel HMG-CoA reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantification of cerivastatin toxicity supports organismal performance assays as an effective tool during pharmaceutical safety assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical and clinical pharmacology of cerivastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. admescope.com [admescope.com]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. Toxicology | MuriGenics [murigenics.com]

- 9. go.drugbank.com [go.drugbank.com]

Application Note: Measuring Crilvastatin's Impact on Gene Expression

Audience: Researchers, scientists, and drug development professionals.

Introduction Crilvastatin is a hypocholesterolemic agent from the pyrrolidone family that functions as a non-competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] By inhibiting this enzyme, Crilvastatin not only blocks the production of mevalonate, a critical precursor for cholesterol synthesis, but also influences a wide array of downstream cellular processes.[3][4] The resulting depletion of intracellular cholesterol triggers a feedback loop that increases the expression of the HMG-CoA reductase (HMGCR) gene and the low-density lipoprotein receptor (LDLR) gene, enhancing the clearance of plasma cholesterol.[4][5][6] Beyond lipid metabolism, statins are known to exert pleiotropic effects, modulating gene expression related to inflammation, cell cycle, and apoptosis through various molecular mechanisms, including epigenetic regulation.[7][8][9]

Understanding the precise impact of Crilvastatin on the global transcriptome is essential for elucidating its full mechanism of action, identifying biomarkers for efficacy and safety, and discovering potential new therapeutic applications.[10][11] This document provides detailed protocols for assessing Crilvastatin-induced changes in gene expression in an in vitro cell culture model using two complementary techniques: targeted analysis of key genes with Quantitative Real-Time PCR (qPCR) and a genome-wide, unbiased analysis with RNA-Sequencing (RNA-Seq).[12][13]

Core Principle: The Mevalonate Pathway and Gene Regulation

Crilvastatin's primary mechanism of action is the inhibition of HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a pivotal step in the synthesis of cholesterol and various non-sterol isoprenoids. These isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras and Rho.[7][14] By inhibiting this pathway, Crilvastatin affects not only cholesterol homeostasis but also the signaling functions controlled by these proteins, leading to widespread changes in gene expression. A key transcriptional regulator in this pathway is the Sterol Regulatory Element-Binding Protein 2 (SREBP2), which, upon cholesterol depletion, activates the transcription of genes involved in cholesterol synthesis and uptake, including HMGCR and LDLR.[5]

Experimental Protocols

Protocol 1: Cell Culture and Crilvastatin Treatment

This protocol describes the preparation and treatment of a relevant cell line to study the effects of Crilvastatin. Hepatocellular carcinoma cell lines, such as HepG2, are commonly used for studying statin effects due to their hepatic origin and active cholesterol metabolism.

-

Cell Line and Culture Conditions:

-

Select a suitable human cell line (e.g., HepG2).

-

Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

-

Seeding and Acclimation:

-

Seed cells in 6-well plates at a density of 5 x 10⁵ cells per well.

-

Allow cells to adhere and grow for 24 hours until they reach approximately 70-80% confluency.

-

-

Crilvastatin Preparation and Treatment:

-

Prepare a 10 mM stock solution of Crilvastatin in Dimethyl Sulfoxide (DMSO).

-

Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM).

-

Prepare a vehicle control using the same concentration of DMSO as in the highest Crilvastatin treatment group.

-

Aspirate the old medium from the cells and replace it with the medium containing Crilvastatin or the vehicle control.

-

Treat cells for a predetermined time course (e.g., 24 or 48 hours). Ensure the chosen duration is sufficient to observe changes in gene expression but not long enough to cause significant cytotoxicity.[5]

-

Protocol 2: Total RNA Extraction and Quality Control

High-quality RNA is crucial for reliable gene expression analysis.

-

RNA Extraction:

-

After treatment, aspirate the medium and wash the cells once with ice-old phosphate-buffered saline (PBS).

-

Lyse the cells directly in the well by adding 1 mL of TRIzol® reagent (or equivalent) and scraping to ensure complete lysis.

-

Transfer the lysate to a microcentrifuge tube and proceed with RNA extraction according to the manufacturer's protocol (e.g., using chloroform phase separation and isopropanol precipitation).

-

Wash the RNA pellet with 75% ethanol and resuspend it in nuclease-free water.

-

-

RNA Quality and Quantity Assessment:

-

Measure RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer (e.g., NanoDrop). Aim for A260/A280 ratio of ~2.0 and A260/A230 ratio between 2.0-2.2.

-

Assess RNA integrity by running an aliquot on an Agilent Bioanalyzer or equivalent system. Aim for an RNA Integrity Number (RIN) ≥ 8.

-

Protocol 3: Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)

qPCR is used to quantify the expression of a specific set of target genes.

-

Reverse Transcription (cDNA Synthesis):

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., with oligo(dT) and random hexamer primers) according to the manufacturer's instructions.

-

-

qPCR Reaction:

-

Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene (e.g., HMGCR, LDLR, SREBF2) and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green master mix.

-

Perform the qPCR reaction in a real-time PCR cycler using a standard three-step cycling protocol (denaturation, annealing, extension).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) for each gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene and comparing the treated samples to the vehicle control.

-

Protocol 4: Global Gene Expression Analysis by RNA-Sequencing (RNA-Seq)

RNA-Seq provides a comprehensive, unbiased view of the entire transcriptome.[10][12][13]

-

Library Preparation:

-

Starting with high-quality total RNA (RIN ≥ 8), perform poly(A) selection to enrich for mRNA.

-

Fragment the enriched mRNA and synthesize first and second-strand cDNA.

-

Perform end-repair, A-tailing, and adapter ligation.

-

Amplify the library via PCR to add sequencing indexes.

-

Assess the quality and quantity of the final library using a Bioanalyzer and qPCR.

-

-

Sequencing:

-

Pool the indexed libraries and sequence them on a high-throughput sequencing platform (e.g., Illumina NovaSeq). Aim for a sequencing depth of at least 20-30 million reads per sample for differential gene expression analysis.

-

-

Bioinformatic Analysis:

-

Quality Control: Use tools like FastQC to assess raw read quality.

-

Alignment: Align the reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.

-

Quantification: Count the number of reads mapping to each gene using tools like featureCounts or Salmon.

-

Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly up- or downregulated in Crilvastatin-treated samples compared to controls.

-

Pathway and Functional Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes to identify biological processes and pathways affected by Crilvastatin.

-

Data Presentation

Quantitative data should be summarized in clear, structured tables to facilitate comparison and interpretation.

Table 1: qPCR Analysis of Key Mevalonate Pathway Genes

| Gene Symbol | Treatment Group | Fold Change (vs. Vehicle) | p-value |

|---|---|---|---|

| HMGCR | Crilvastatin (1 µM) | 3.52 | 0.008 |

| HMGCR | Crilvastatin (10 µM) | 5.14 | <0.001 |

| LDLR | Crilvastatin (1 µM) | 2.89 | 0.012 |

| LDLR | Crilvastatin (10 µM) | 4.21 | <0.001 |

| SREBF2 | Crilvastatin (1 µM) | 1.15 | 0.350 |

| SREBF2 | Crilvastatin (10 µM) | 1.28 | 0.210 |

Table 2: Top 5 Upregulated Genes from RNA-Seq Analysis (10 µM Crilvastatin)

| Gene Symbol | Gene Name | log2(Fold Change) | p-adj |

|---|---|---|---|

| HMGCR | HMG-CoA Reductase | 2.36 | 1.2e-15 |

| LDLR | Low Density Lipoprotein Receptor | 2.07 | 4.5e-12 |

| INSIG1 | Insulin Induced Gene 1 | 1.89 | 8.1e-11 |

| HMGCS1 | HMG-CoA Synthase 1 | 1.75 | 2.3e-10 |

| SQLE | Squalene Epoxidase | 1.68 | 5.0e-9 |

Table 3: Top 5 Downregulated Genes from RNA-Seq Analysis (10 µM Crilvastatin)